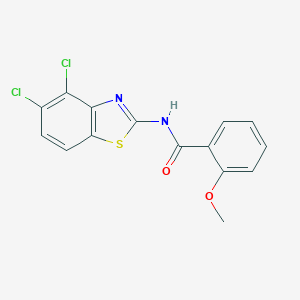![molecular formula C20H24N2O2 B244558 N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244558.png)
N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide, also known as MPAPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPAPA belongs to the class of compounds known as piperidine derivatives, which have been shown to possess a wide range of biological activities.
Applications De Recherche Scientifique
N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.
Mécanisme D'action
The exact mechanism of action of N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide has also been shown to inhibit the activity of certain enzymes, such as COX-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide has also been shown to reduce seizures in animal models of epilepsy. Additionally, N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide is its relatively low toxicity profile, which makes it suitable for use in animal studies. Additionally, N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide is readily synthesized and can be obtained in high yields and purity. However, one of the limitations of N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide. One area of interest is the development of more potent and selective analogs of N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide with improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide and to better understand its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide involves the reaction of 4-methylpiperidine with 2-bromoacetophenone to form 2-(4-methylpiperidin-1-yl)acetophenone. This intermediate is then reacted with 2-phenoxyacetic acid in the presence of a base to form N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide. The synthesis of N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide has been optimized to achieve high yields and purity.
Propriétés
Formule moléculaire |
C20H24N2O2 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C20H24N2O2/c1-16-11-13-22(14-12-16)19-10-6-5-9-18(19)21-20(23)15-24-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3,(H,21,23) |
Clé InChI |
AFWWCQLBWKUSFY-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3 |
SMILES canonique |
CC1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B244475.png)
![4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244479.png)
![3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244480.png)
![2-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244481.png)

![N-{3-[(3,4-dimethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244485.png)
![N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244486.png)
![5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244490.png)
![N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide](/img/structure/B244492.png)
![N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B244493.png)
![N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244494.png)
![N-(4-methoxy-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B244495.png)
![N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244496.png)
![N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244498.png)